molecular formula C20H22N2O2 B2914044 N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005301-54-1

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2914044
CAS No.: 1005301-54-1
M. Wt: 322.408
InChI Key: TZGPVDANBIBGKF-UHFFFAOYSA-N
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Description

The compound N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS: 1005294-23-4) features a tetrahydroquinoline scaffold substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group and at the 7-position with a benzamide moiety bearing a 4-methoxy substituent . This structure is characteristic of bioactive molecules targeting nuclear receptors, kinases, or GPCRs. Its analogs have demonstrated roles as RORγ inverse agonists, mTOR inhibitors, and sigma-2 receptor ligands, depending on substituent variations .

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14(2)20(24)22-12-6-9-15-10-11-17(13-18(15)22)21-19(23)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGPVDANBIBGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Povarov reaction. This reaction involves the condensation of an aniline, an aldehyde, and an alkene in the presence of an acid catalyst. The resulting tetrahydroquinoline is then acylated with 2-methylpropanoyl chloride to introduce the 2-methylpropanoyl group. Finally, the benzamide group is introduced through an amide coupling reaction using benzoyl chloride and a suitable base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the Povarov reaction and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Target Specificity

The table below compares structural features and biological activities of key analogs:

Compound Name / ID Core Structure Key Substituents Target / Activity Potency (IC50/EC50) Source
Target Compound (CAS 1005294-23-4) Tetrahydroquinoline - 1-(2-Methylpropanoyl)
- 7-(4-Methoxybenzamide)
Undisclosed (structural similarity to RORγ/mTOR ligands) N/A
SR1078 () Tetrahydroquinoline - Sulfonamide group
- Fluorine substituents
RORα/γ inverse agonist 1–3 μmol/L
SR3335 () Tetrahydroquinoline - Sulfonamide group RORα inverse agonist 480 nmol/L
Compound 10a () Tetrahydroquinoline - 1-(Tetrahydro-2H-pyran-4-carbonyl)
- 4-Trifluoromethoxybenzamide
mTOR inhibitor Under investigation
N-(2-(Cyclopropanecarbonyl)-... () Tetrahydroisoquinoline - 2-(Cyclopropanecarbonyl)
- 4-Trifluoromethylbenzamide
Undisclosed (structural similarity to kinase inhibitors) N/A
[18F]3c () Dihydroisoquinoline - 6,7-Dimethoxy group
- Fluorine-18 label
Sigma-2 receptor ligand (PET imaging) High tumor uptake (~3% ID/g)
Key Observations:
  • Substituent Influence on Target Specificity: The target compound’s 4-methoxybenzamide group contrasts with sulfonamide (SR1078, SR3335) or trifluoromethoxy (Compound 10a) substituents, which are linked to RORγ or mTOR inhibition, respectively . Isobutyryl vs. Cyclopropanecarbonyl: The 2-methylpropanoyl group in the target compound may confer metabolic stability compared to cyclopropanecarbonyl in , which could enhance steric hindrance .

Pharmacological and Physicochemical Properties

Potency and Binding Affinity
  • RORγ Inverse Agonists : SR1078 (IC50: 1–3 μmol/L) and SR3335 (IC50: 480 nmol/L) demonstrate that sulfonamide substituents enhance RORα/γ binding, whereas the target compound’s benzamide group may shift selectivity to other targets .
Physicochemical Properties
  • Lipophilicity : The 4-trifluoromethoxy group in Compound 10a () increases logP compared to the target compound’s 4-methoxy group, which may improve membrane permeability but reduce solubility .
  • Metabolic Stability : The isobutyryl group in the target compound may resist hydrolysis better than ester-containing analogs (e.g., acetylated compounds in ) .

Biological Activity

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H24_{24}N2_2O3_3
  • Molecular Weight : 352.427 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1005294-23-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. These interactions can modulate various biochemical pathways leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on similar quinoline derivatives demonstrated significant antibacterial activity against various strains of bacteria. This suggests that the compound may also possess similar properties.

Neuroleptic Effects

Benzamide derivatives have been studied for their neuroleptic effects. In particular, compounds with a tetrahydroquinoline structure have shown promise in modulating dopaminergic activity. For instance, related benzamides have been reported to exhibit antipsychotic-like effects in animal models by reducing apomorphine-induced stereotypy .

Insecticidal Activity

The compound's structural analogs have been evaluated for larvicidal activity against mosquito vectors such as Aedes aegypti. These studies highlight the importance of specific substituents on the aromatic ring that enhance biological activity. For example, compounds with methylenedioxy substituents demonstrated effective larvicidal activity with LC50 values significantly lower than those of conventional insecticides .

Study 1: Neuroleptic Activity Assessment

A study conducted on various benzamide derivatives found that modifications to the tetrahydroquinoline core can significantly enhance neuroleptic activity. The most active compound in their series was shown to be 15 times more effective than metoclopramide in reducing stereotypic behavior in rats .

Study 2: Insecticidal Efficacy

In a comparative study of larvicidal activities against Aedes aegypti, a derivative with a similar structure to this compound exhibited an LC50 value of 28.9 μM after 24 hours of exposure. This indicates a potential for development as an insecticide with reduced toxicity to non-target species .

Data Table: Summary of Biological Activities

Activity TypeCompoundObserved EffectReference
AntimicrobialTetrahydroquinoline DerivativeSignificant antibacterial activity
NeurolepticBenzamide Derivative15x more active than metoclopramide
InsecticidalSimilar Quinoline DerivativeLC50 = 28.9 μM against Aedes aegypti

Q & A

Q. What synthetic methodologies are employed to prepare N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, and how is its structural integrity confirmed?

The synthesis typically involves multi-step reactions, such as:

  • Acylation : Introducing the 2-methylpropanoyl (isobutyryl) group at the 1-position of the tetrahydroquinoline core using reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or coupling agents under anhydrous conditions .
  • Benzamide Formation : Coupling benzoyl chloride or activated benzoyl derivatives to the 7-position amine of the tetrahydroquinoline intermediate via nucleophilic acyl substitution .
    Structural Validation :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions, with diagnostic peaks for the tetrahydroquinoline ring (e.g., δ 1.5–2.5 ppm for methyl groups in the isobutyryl moiety) and benzamide carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (M+H+^+) and fragmentation patterns .

Q. What spectroscopic techniques are prioritized for characterizing stereochemical outcomes in tetrahydroquinoline-based benzamides?

  • NOESY/ROESY NMR : Identifies spatial proximity of protons to distinguish cis vs. trans diastereomers, particularly in tetrahydroquinoline rings with axial/equatorial substituents .
  • X-ray Crystallography : Resolves absolute configuration when crystallizable derivatives are available, as demonstrated in structurally similar compounds (e.g., endo-adducts in Diels-Alder reactions) .

Advanced Research Questions

Q. How can synthetic challenges such as low yields in acylation steps be systematically addressed?

  • Reagent Optimization : Replace traditional acylating agents (e.g., acetic anhydride) with uronium-based coupling reagents (e.g., HATU, DCC) to enhance reaction efficiency .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce side reactions .
  • Temperature Control : Stepwise temperature gradients (e.g., 0°C → room temperature) improve regioselectivity during benzamide formation .

Q. What structure-activity relationship (SAR) insights guide the design of bioactive tetrahydroquinoline-benzamide derivatives?

  • Substituent Effects :
    • Isobutyryl Group (1-position) : Enhances lipophilicity and metabolic stability compared to acetyl or benzoyl groups, as seen in RORγ inverse agonists .
    • Benzamide (7-position) : Electron-withdrawing groups (e.g., -CF3_3) on the benzamide ring improve binding affinity to targets like nuclear receptors or enzymes .
  • Ring Saturation : Partial saturation (tetrahydroquinoline vs. fully aromatic quinoline) modulates conformational flexibility and target engagement .

Q. What computational strategies predict the binding mode of this compound to therapeutic targets like nitric oxide synthase (nNOS)?

  • Molecular Docking : Uses software (e.g., AutoDock Vina) to model interactions between the benzamide moiety and active-site residues (e.g., heme cofactor in nNOS) .
  • MD Simulations : Assess stability of ligand-receptor complexes over time, identifying key hydrogen bonds (e.g., between the benzamide carbonyl and Arg residue) .
  • Pharmacophore Modeling : Maps essential features (e.g., hydrophobic regions near the isobutyryl group) for selective inhibition .

Q. How are contradictions in biological activity data resolved across similar compounds?

  • Dose-Response Curves : Validate potency discrepancies (e.g., IC50_{50} variations in RORγ assays) using standardized protocols (e.g., recombinant enzyme assays vs. cell-based systems) .
  • Metabolic Stability Studies : Compare microsomal half-lives to rule out false negatives due to rapid degradation .
  • Off-Target Screening : Use panels (e.g., kinase profiling) to identify unintended interactions that may explain divergent results .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., benzoyl chloride) .
  • Waste Disposal : Follow hazardous waste guidelines for amide-containing compounds, particularly if halogenated substituents are present .

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